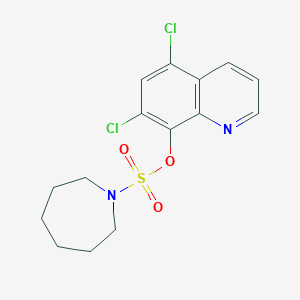

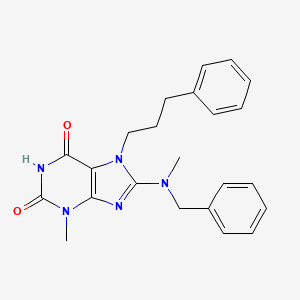

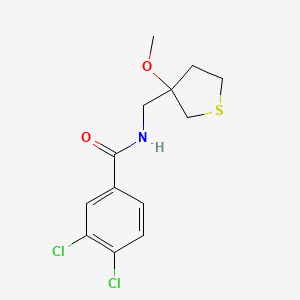

![molecular formula C13H12ClN3O2S B2497613 6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-25-8](/img/structure/B2497613.png)

6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolo[3,4-d]pyrimidine derivatives involves complex chemical reactions aimed at achieving specific molecular architectures. For instance, a study on the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrates the intricate steps involved in creating molecules with potential inhibitory activity against specific enzymes (Watanabe et al., 1997).

Molecular Structure Analysis

Molecular structure analysis is fundamental to understanding the physical and chemical behaviors of compounds. The crystal structure of similar compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, showcases the planarity of pyrimidine rings and their substituent's polarization, providing insights into their reactivity and interaction potentials (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolo[3,4-d]pyrimidine derivatives can be elucidated through studies on their synthesis and antifungal activities. For example, novel synthesis routes have been developed for pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties, demonstrating significant antifungal activity, indicating their potential as bioactive compounds (El-Gaby et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a vital role in determining the application scope of these compounds. Studies focusing on the solid-state structure and spectroscopic analysis provide valuable data for understanding these aspects, as seen in research analyzing the structural and spectroscopic signatures of synthetized pyrimidine derivatives, which also touches on their nonlinear optical material potential (Krishna Murthy et al., 2019).

Chemical Properties Analysis

The chemical properties analysis often involves understanding the electron distribution, reactivity, and potential interactions with biological targets. For instance, the design and synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of specific enzymes highlight the importance of chemical modifications to achieve desired biological activities (Gangjee et al., 1996).

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, demonstrating their potential as therapeutic agents. For example, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents (Gangjee et al., 1996). These compounds were evaluated against human, Lactobacillus casei, Escherichia coli, Streptococcus faecium, and Pneumocystis carinii TSs, indicating their broad spectrum of potential therapeutic applications.

Antimicrobial and Antifungal Activities

Sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines were synthesized and demonstrated remarkable antifungal activity, highlighting the versatility of pyrimidine derivatives in developing new antimicrobial agents (El-Gaby et al., 2002). These findings support the exploration of pyrrolo[2,3-d]pyrimidine derivatives as a scaffold for developing novel antimicrobial and antifungal treatments.

Structural and Chemical Studies

The chemical and structural characteristics of pyrrolo[2,3-d]pyrimidines have been extensively studied, providing insights into their interaction mechanisms and potential for modification to enhance biological activity. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, revealing the role of the sulfonic acid group in mimicking carboxylate anions, which is crucial for binding with 2-aminopyrimidines (Balasubramani et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the compound fitting into the ATP binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

properties

IUPAC Name |

6-(3-chloro-4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(4-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKWINWXNIFXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

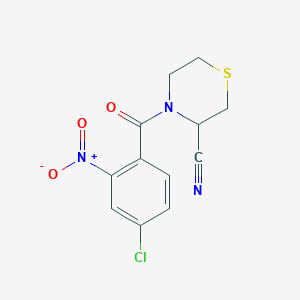

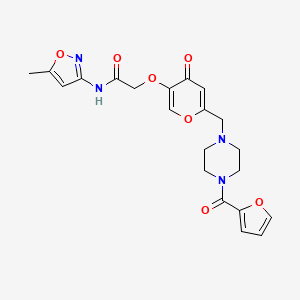

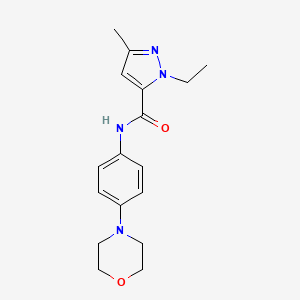

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

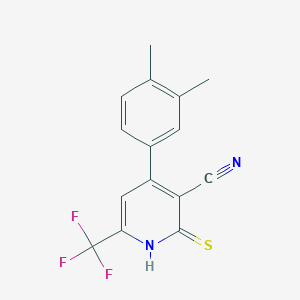

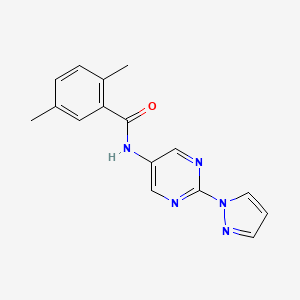

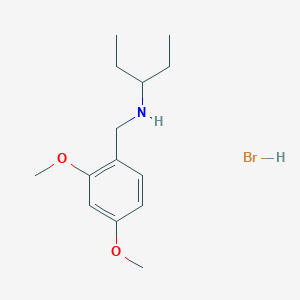

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

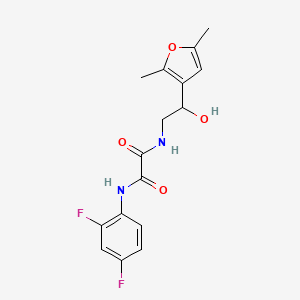

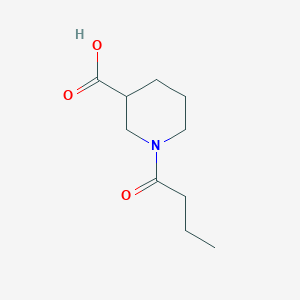

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)